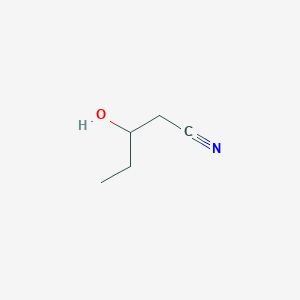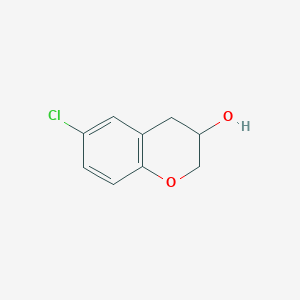
cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride
Overview
Description
“Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride” is a chemical compound with the CAS Number: 957793-35-0 . Its linear formula is C7H14ClNO2 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 3-aminocyclobutanecarboxylate hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H/t5-,6+; . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 179.65 . It is a solid at room temperature .Mechanism of Action
The mechanism of action of cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride is not fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes or receptors in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In one study, the compound was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. The compound has also been shown to have potential anti-tumor activity.
Advantages and Limitations for Lab Experiments
One advantage of using cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride in lab experiments is its potential as a building block for the synthesis of new compounds with biological activity. However, one limitation is the compound's limited solubility in certain solvents, which may make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride. One area of research could focus on the compound's potential as a chiral auxiliary in asymmetric synthesis. Another area of research could focus on the compound's potential as an inhibitor of specific enzymes or receptors in the body. Additionally, further studies could be conducted to explore the compound's potential anti-tumor activity and its mechanism of action in this context.
Scientific Research Applications
Cis-Ethyl 3-aminocyclobutanecarboxylate hydrochloride has been studied for its potential applications in scientific research. One of the main areas of research has been the compound's potential as a building block for the synthesis of new compounds with biological activity. The compound has also been studied for its potential as a chiral auxiliary in asymmetric synthesis.
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
properties
IUPAC Name |
ethyl 3-aminocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-10-7(9)5-3-6(8)4-5;/h5-6H,2-4,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJWYGQWKNHONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375303-78-8 | |
| Record name | Cyclobutanecarboxylic acid, 3-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375303-78-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



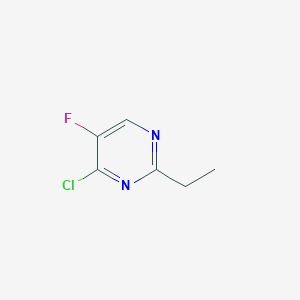
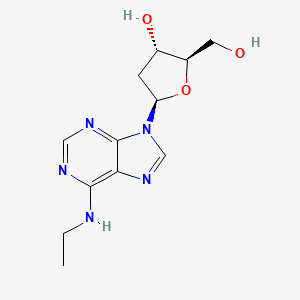

![2-[4-(Aminomethyl)phenyl]ethan-1-ol](/img/structure/B3047242.png)
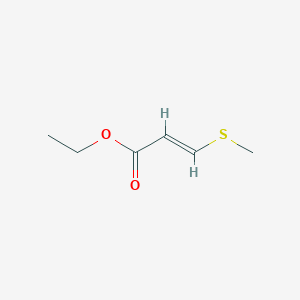
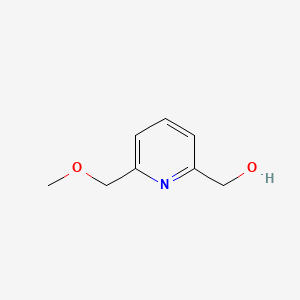
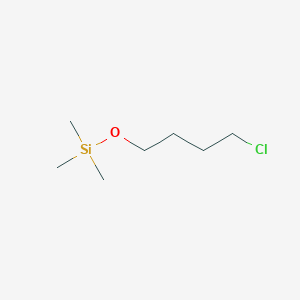
![[1,1'-Biphenyl]-4-yl prop-2-enoate](/img/structure/B3047251.png)


